molecular formula C613C9H12I315NO4 B1165104 Liothyronine-13C9,15N

Liothyronine-13C9,15N

Cat. No.: B1165104
M. Wt: 660.9
Attention: For research use only. Not for human or veterinary use.
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Description

Liothyronine-13C9,15N is a stable isotope-labeled derivative of liothyronine (3,3',5-triiodo-L-thyronine, T3), a biologically active thyroid hormone critical for metabolic regulation. This compound incorporates nine carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, replacing natural isotopes in its structure. The molecular formula is 13C9H12I3¹⁵NO4, with a molecular weight of 660.90 g/mol .

Properties

Molecular Formula

C613C9H12I315NO4

Molecular Weight

660.9

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Iodination : T4 contains four iodine atoms vs. T3’s three, leading to distinct molecular weights and chromatographic retention times .
  • Biological Activity : T4 is less potent than T3 but has a longer half-life, necessitating separate isotopic standards for pharmacokinetic studies .
  • Applications : Both are used as internal standards in hormone assays, but T4-13C9,15N is critical for hypothyroidism treatment monitoring .

DL-Tyrosine-13C9,15N

DL-Tyrosine-13C9,15N is a stable isotope-labeled amino acid precursor of thyroid hormones. Its molecular formula is [13C]9H11¹⁵NO3, with a molecular weight of 191.1 g/mol .

Key Differences :

  • Isotope Placement: Labeling focuses on the aromatic ring and amino group, aiding studies of thyroid hormone synthesis pathways .

Structural Analogs: Thyroxine (T4) and Triiodothyronine (T3)

Non-isotopic T3 and T4 share core structural features with this compound but lack isotope labels. Their pharmacological profiles differ significantly:

  • Potency : T3 is 3–5x more potent than T4 due to higher receptor affinity .
  • Diagnostic Use: T3 assays require isotope-labeled standards to distinguish endogenous vs. exogenous sources in patient samples .

Data Tables

Table 1. Comparative Properties of Isotope-Labeled Thyroid Compounds

Compound Molecular Formula Molecular Weight (g/mol) Iodine Atoms Key Applications Suppliers
This compound 13C9H12I3¹⁵NO4 660.90 3 LC-MS/GC-MS internal standard MCE, Cayman, Cerilliant
Levothyroxine-13C9,15N C6[13C]9H11I4¹⁵NO4 786.80 4 Thyroid disorder diagnostics Cayman Chemical
DL-Tyrosine-13C9,15N [13C]9H11¹⁵NO3 191.10 0 Metabolic pathway tracing MCE

Notes

Regulatory Status : These compounds are strictly for research; human administration is prohibited .

Synthesis Challenges : Incorporating 13C and 15N requires specialized synthetic routes to maintain isotopic integrity .

Quality Control : Suppliers provide LC-MS/NMR validation to ensure >98% purity and isotopic enrichment .

Preparation Methods

Starting Materials and Isotopic Incorporation

The synthesis of 13C9-15N-labeled liothyronine begins with 13C9-15N-L-tyrosine, a commercially available isotopically labeled precursor. This compound serves as the backbone for introducing the stable isotopes into the hormone’s structure. The isotopic labeling strategy ensures minimal interference with the hormone’s chemical and biological properties while providing a distinct mass signature for detection via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Iodination and Biaryl Ether Formation

The critical step in synthesizing liothyronine involves selective iodination of the tyrosine backbone. For 13C9-15N-T2 and T4, iodination is achieved using N-iodosuccinimide (NIS) in dichloromethane (DCM), yielding 3,5-diiodo-L-tyrosine intermediates. Extending this method to liothyronine would require an additional iodination step at the 3' position, likely employing iodine monochloride (ICl) under controlled conditions to ensure regioselectivity.

A copper(II)-mediated biaryl ether formation follows, coupling the iodinated tyrosine derivative with 4-(triisopropylsilyloxy)phenyl boronic acid. This step introduces the diphenyl ether structure characteristic of thyroid hormones. Deprotection of the silyl group using tetrabutylammonium fluoride (TBAF) yields the core structure of liothyronine.

Table 1: Key Synthetic Steps and Yields for 13C9-15N-Labeled Analogs

StepReagents/ConditionsYield (%)Reference
N-Boc protection & iodinationNIS, DCM59
Biaryl ether formationCu(OAc)2, 4-TIPSO-phenyl-BA30
Deprotection (TBAF)TBAF, THF28
Final deprotection (LiOH/HCl)LiOH, HCl23–28

Optimization of Chromatographic and Mass Spectrometric Conditions

Chromatographic Resolution

Achieving baseline separation of liothyronine-13C9,15N from endogenous thyroid hormones is essential for accurate quantification. The Kinetex® Polar C18 column (100 × 4.6 mm, 2.6 µm) with a mobile phase of 0.1% acetic acid in water (pump A) and methanol (pump B) has demonstrated optimal resolution for T4 and T2 analogs. A gradient elution profile (e.g., 20–80% B over 6 minutes) ensures minimal co-elution with matrix interferences.

Mass Spectrometric Detection

Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) provides the specificity required for detecting isotopically labeled liothyronine. Transitions for this compound would theoretically mirror those of unlabeled T3, adjusted for the +10 Da mass shift due to 13C9 and 15N incorporation. For example:

  • Analyte transition : m/zm/z 651.70 → 605.85 (characteristic of T3)

  • Labeled analog transition : m/zm/z 661.60 → 614.65 (calculated for 13C9-15N-T3)

Analytical Validation and Matrix Considerations

Specificity and Sensitivity

Validation of this compound requires demonstrating specificity against endogenous hormones in biological matrices. Charcoal-stripped human serum, prepared by adsorbing endogenous hormones with activated charcoal, serves as an analyte-free matrix for calibration curves. Quality controls (QCs) spiked with the labeled compound must show <20% interference at the lower limit of quantification (LLOQ) and <5% cross-talk with internal standards .

Q & A

How is Liothyronine-13C9,15N utilized as a stable isotope tracer in thyroid hormone receptor (TR) binding assays?

Basic Research Question
this compound serves as a heavy-isotope-labeled analog of endogenous liothyronine (T3), enabling precise quantification in receptor binding studies. Its isotopic labeling (13C and 15N) minimizes interference with natural isotopes, making it ideal for competitive binding assays to determine dissociation constants (Kd) and inhibitory constants (Ki). For TRα/TRβ agonism studies, researchers typically:

  • Assay Design : Use radiolabeled T3 (e.g., 125I-T3) in competitive binding assays with this compound to calculate Ki values via Scatchard analysis .
  • Data Interpretation : Compare isotopic tracer binding kinetics (e.g., TRα/TRβ Ki = 2.33 nM) to unlabeled T3 to validate receptor specificity and ligand efficiency .
  • Controls : Include unlabeled T3 and negative controls (e.g., TR-negative cell lines) to isolate isotope-specific effects.

What methodological precautions are critical for handling this compound in cellular uptake studies?

Basic Research Question
Safety and experimental integrity require adherence to:

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in fume hoods to avoid dermal/ocular exposure (GHS Category 2A/2B) .
  • Stability Considerations : Store the compound at -20°C in airtight containers to prevent isotopic exchange or degradation .
  • Sample Preparation : Pre-treat cells with protease inhibitors to minimize metabolic degradation of the tracer during uptake assays .

How can researchers optimize LC-MS/MS parameters for quantifying this compound in serum matrices?

Advanced Research Question
Key steps include:

  • Ionization Optimization : Use electrospray ionization (ESI+) with m/z transitions specific to 13C9 and 15N isotopes to avoid overlap with endogenous T3 .
  • Chromatographic Separation : Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve isotopic analogs from matrix interferences .
  • Matrix Effects : Validate recovery rates (>90%) via spike-and-recovery experiments in serum, adjusting for ion suppression using isotopic internal standards (e.g., L-Thyroxine-13C9,15N) .

What experimental designs address contradictory δ15N recovery rates in tracer studies involving this compound?

Advanced Research Question
Discrepancies in 15N recovery often stem from isotopic fractionation or incomplete tracer equilibration. Mitigation strategies include:

  • Sampling Optimization : Collect longitudinal samples (e.g., 0h, 24h, 48h) to track tracer dynamics and identify equilibrium timepoints .
  • Statistical Modeling : Apply mixed-effects models to account for biological variability and use ANOVA with Duncan’s post-hoc test to compare recovery rates across experimental groups .
  • Calibration : Normalize δ15N values against certified reference materials (e.g., IAEA-N-1) to correct for instrument drift .

How do researchers validate the specificity of this compound in TRβ-selective activation assays?

Advanced Research Question
To distinguish TRβ vs. TRα activation:

  • Reporter Gene Assays : Transfect cells with TRβ-specific luciferase reporters and co-treat with this compound (1–10 nM). Normalize signals to TRα-transfected controls .
  • Cross-Reactivity Testing : Co-incubate with TRα/TRβ antagonists (e.g., GC-1) to confirm tracer specificity via dose-response inhibition .
  • Data Validation : Use siRNA knockdown of TRβ to verify reduced tracer binding, quantified via LC-MS/MS .

What protocols ensure reproducibility in isotopic tracer studies using this compound?

Advanced Research Question
Adherence to NIH preclinical guidelines is critical:

  • Documentation : Detail isotopic purity (>98%), storage conditions, and batch-specific QC data (e.g., COA) in methods .
  • Replication : Perform triplicate assays across independent experiments, reporting mean ± SEM with power analysis (α = 0.05) .
  • Data Sharing : Deposit raw MS spectra and receptor binding curves in repositories (e.g., Zenodo) for peer validation .

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